molecular formula C13H10Cl2N4 B11839718 6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine CAS No. 924904-15-4

6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine

Cat. No.: B11839718
CAS No.: 924904-15-4
M. Wt: 293.15 g/mol
InChI Key: ZWJCVKMMYBZQLN-UHFFFAOYSA-N
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Description

6-Chloro-7-(4-(chloromethyl)benzyl)-7H-purine is a heterocyclic compound that belongs to the purine family It is characterized by the presence of a purine ring system substituted with a chloromethylbenzyl group at the 7-position and a chlorine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-(4-(chloromethyl)benzyl)-7H-purine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Chlorination: The 6-position of the purine ring is chlorinated using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Substitution Reaction: The chloromethylbenzyl group is introduced at the 7-position through a nucleophilic substitution reaction. This step often involves the use of a chloromethylbenzyl halide and a base such as potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of 6-Chloro-7-(4-(chloromethyl)benzyl)-7H-purine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-(4-(chloromethyl)benzyl)-7H-purine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

6-Chloro-7-(4-(chloromethyl)benzyl)-7H-purine has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of antiviral and anticancer agents.

    Biological Studies: Used in the study of enzyme inhibitors and receptor ligands.

    Chemical Biology: Employed in the development of chemical probes for studying biological pathways.

    Industrial Applications: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 6-Chloro-7-(4-(chloromethyl)benzyl)-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-7-(4-(bromomethyl)benzyl)-7H-purine: Similar structure with a bromomethyl group instead of a chloromethyl group.

    6-Chloro-7-(4-(methyl)benzyl)-7H-purine: Similar structure with a methyl group instead of a chloromethyl group.

    7-Benzyl-7H-purine: Lacks the chlorine substituents.

Uniqueness

6-Chloro-7-(4-(chloromethyl)benzyl)-7H-purine is unique due to the presence of both chlorine and chloromethylbenzyl groups, which confer specific chemical reactivity and biological activity. This dual substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Biological Activity

The compound 6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine is a synthetic derivative belonging to the purine class of molecules. Its unique structural features, including a chlorine atom at the 6-position and a chloromethylphenyl group at the 7-position, contribute to its significant biological activity. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in cancer treatment and immunomodulation.

  • Molecular Formula : C13H10Cl2N4
  • Molecular Weight : 293.15 g/mol
  • CAS Number : 924904-15-4

The compound's structure allows for various chemical reactions, particularly nucleophilic substitutions due to the presence of chloromethyl and chloro substituents. This reactivity opens avenues for synthesizing derivatives with enhanced biological properties.

Inhibition of PI3Kδ

Research indicates that This compound acts as an inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ), an enzyme crucial for regulating cellular processes such as growth and survival. The inhibition of PI3Kδ is particularly relevant in cancer therapy, as aberrant signaling through this pathway is often implicated in tumorigenesis.

Anti-inflammatory and Immunomodulatory Effects

Preliminary studies suggest that this compound may also exhibit anti-inflammatory and immunomodulatory properties. Such characteristics could make it beneficial in treating autoimmune diseases where immune regulation is disrupted.

Structure-Activity Relationship (SAR)

The biological activity of This compound can be compared to other similar compounds:

Compound NameCAS NumberKey FeaturesBiological Activity
6-Mercaptopurine54-89-3Contains a thiol group; used in cancer therapyAntimetabolite
Acalabrutinib125663-51-5Bruton’s tyrosine kinase inhibitorAnti-cancer
Idelalisib947678-00-1Selective PI3Kδ inhibitorAnti-cancer

This table illustrates how the unique combination of chlorine substituents and the purine structure of This compound distinguishes it from other compounds, particularly regarding its selectivity for PI3Kδ inhibition.

Studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to analyze the binding affinities of This compound with various biological targets. These interactions are critical for understanding the compound's mechanism of action and optimizing its pharmacological profile.

Cancer Treatment Applications

In vitro studies have demonstrated that This compound effectively inhibits cell proliferation in cancer cell lines characterized by overactive PI3K signaling. These findings suggest potential therapeutic applications in oncology, particularly for cancers resistant to conventional treatments .

Autoimmune Disease Research

Research exploring the compound's immunomodulatory effects has shown promise in animal models of autoimmune diseases. The ability to modulate immune responses may provide new strategies for managing conditions such as rheumatoid arthritis or multiple sclerosis.

Properties

CAS No.

924904-15-4

Molecular Formula

C13H10Cl2N4

Molecular Weight

293.15 g/mol

IUPAC Name

6-chloro-7-[[4-(chloromethyl)phenyl]methyl]purine

InChI

InChI=1S/C13H10Cl2N4/c14-5-9-1-3-10(4-2-9)6-19-8-18-13-11(19)12(15)16-7-17-13/h1-4,7-8H,5-6H2

InChI Key

ZWJCVKMMYBZQLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C2C(=NC=N3)Cl)CCl

Origin of Product

United States

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